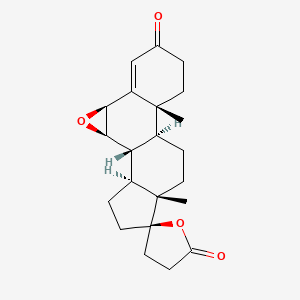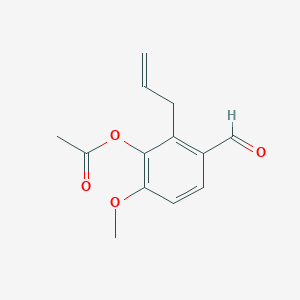![molecular formula C12H12N2O B14323085 [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile CAS No. 109849-44-7](/img/structure/B14323085.png)
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: is an organic compound featuring a furan ring, a butenyl chain, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via several methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Attachment of the Butenyl Chain: The butenyl chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Propanedinitrile Group: The propanedinitrile group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanediamine.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: can be compared with other furan derivatives:
Properties
CAS No. |
109849-44-7 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)-3-methylbut-3-enyl]propanedinitrile |
InChI |
InChI=1S/C12H12N2O/c1-9(2)6-11(10(7-13)8-14)12-4-3-5-15-12/h3-5,10-11H,1,6H2,2H3 |
InChI Key |
OQACFXNYTFSSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


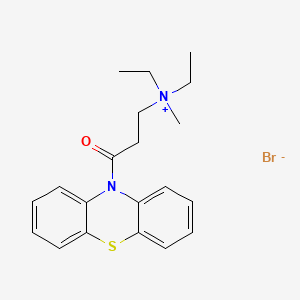
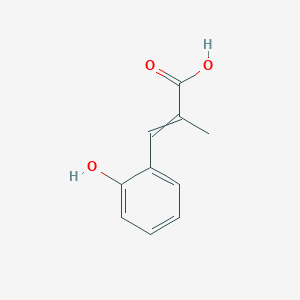
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

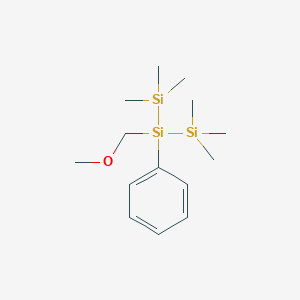
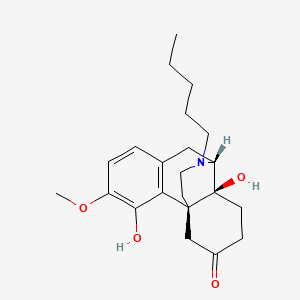

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
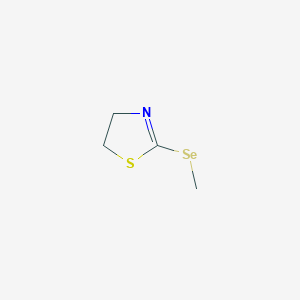

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
